molecular formula C19H15N3O5S B2811995 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851988-04-0

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No. B2811995
CAS RN: 851988-04-0
M. Wt: 397.41
InChI Key: HAUKMFCDHPUWPH-UHFFFAOYSA-N
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Description

The compound is a hybrid structure containing a benzo[d]thiazole moiety and a 4H-chromene moiety, both of which are common scaffolds in medicinal chemistry . The benzo[d]thiazole moiety is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring. The 4H-chromene moiety is a tricyclic compound that consists of a benzene ring fused to a pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole and 4H-chromene moieties. The compound would likely exhibit aromaticity due to the conjugated pi electron systems in these rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the functional groups present. For example, the carbonyl group in the 4H-chromene moiety could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the electron-rich aromatic rings and the polar functional groups could impact its solubility, stability, and reactivity .

Scientific Research Applications

Medicine and Healthcare Applications

This compound has potential implications in medicine and healthcare:

Materials Science and Nanotechnology Applications

In materials science and nanotechnology, this compound has garnered interest:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing benzo[d]thiazole and 4H-chromene moieties have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of analogs with improved potency or selectivity. Additionally, studies could be conducted to optimize the synthesis of this compound and to investigate its mechanism of action .

properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-25-13-7-8-14(26-2)17-16(13)20-19(28-17)22-21-18(24)15-9-11(23)10-5-3-4-6-12(10)27-15/h3-9H,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUKMFCDHPUWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide

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